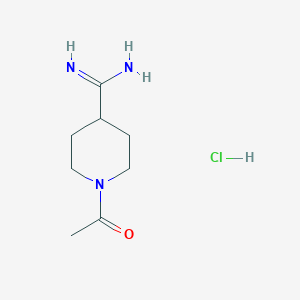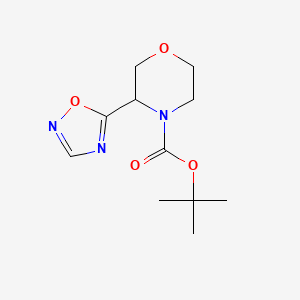
(R)-2-Amino-2-(3-metoxifenil)etanol clorhidrato
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride” is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions involving “®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride” are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride” are not available in the searched resources .Aplicaciones Científicas De Investigación
Papel en el Metabolismo de la Alcohol Deshidrogenasa
Las alcohol deshidrogenasas (ADH) juegan un papel crítico en el metabolismo de una serie de fármacos y metabolitos que contienen grupos funcionales de alcohol . Las ADH son conocidas por sus papeles en la oxidación y eliminación del etanol . También juegan un papel crítico en el metabolismo de una serie de sustratos endógenos, como el retinol, los ácidos grasos ω-hidroxi (ácidos grasos, leucotrienos y prostaglandinas), 3β-hidroxi-5β-esteroides, 4-hidroxynonenal (intermediarios de la peroxidación lipídica) y 4-hidroxi-3-metoxifenil etanol (dopamina) .
Síntesis Quiral Selectiva Mediada por Transaminasa
Se seleccionaron transaminasas capaces de realizar la transaminación quiral selectiva de 1-(3-metilfenil)etan-1-ona a (1R)-(3-metilfenil)etan-1-amina, y se encontró que ATA-025 era la mejor enzima . Este proceso podría utilizarse para la síntesis de diferentes entidades farmacéuticas activas .
Componente en la Síntesis de Terapéuticos
(1R)-(3-metoxifenil)etan-1-amina es un componente principal en la síntesis de terapéuticos en diferentes formas derivatizadas . Esto incluye (1R)-(3-metoxifenil)etan-1-amina para Tecalcet clorhidrato, que es un receptor oral de calcio utilizado para el tratamiento del hiperparatiroidismo secundario .
Papel en el Tratamiento del Carcinoma de Paratiroides
(1R)-(1-naftil)etanamina para Cinacalcet ayuda a curar el carcinoma de paratiroides, el hiperparatiroidismo terciario y el hiperparatiroidismo primario .
Papel en el Tratamiento de la Enfermedad de Parkinson y Alzheimer
(S)-α-metilbencilaminas para Rivastigmina es un inhibidor de la colinesterasa y el fármaco más destacado para el tratamiento de la enfermedad de Parkinson y Alzheimer en las primeras etapas .
Estándar de Referencia Analítica
3-Metoximetcathinona (clorhidrato) se utiliza como estándar de referencia analítica .
Mecanismo De Acción
Target of Action
The primary target of the compound ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is believed to be the μ-opioid receptor (μOR) and monoamine transporters . The μ-opioid receptor plays a crucial role in pain perception, and its activation can lead to analgesic effects .
Mode of Action
®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride interacts with its targets by binding to the μ-opioid receptors and inhibiting the reuptake of monoamines . This dual mechanism of action can lead to an increase in the concentration of monoamines in the synaptic cleft, enhancing their neurotransmission, and potentially leading to analgesic effects .
Biochemical Pathways
The compound ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride affects the opioidergic and monoaminergic pathways . By binding to the μ-opioid receptors, it can modulate the release of various neurotransmitters. Furthermore, by inhibiting the reuptake of monoamines, it can affect the monoaminergic pathways, which are involved in various physiological functions including mood regulation and pain perception .
Pharmacokinetics
It’s known that compounds with similar structures are metabolized by enzymes such as alcohol dehydrogenases (adhs) . ADHs play a critical role in the metabolism of a number of drugs and metabolites that contain alcohol functional groups .
Result of Action
The molecular and cellular effects of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride’s action are primarily related to its interaction with the μ-opioid receptor and monoamine transporters. This interaction can lead to an increase in the concentration of monoamines in the synaptic cleft, enhancing their neurotransmission, and potentially leading to analgesic effects .
Análisis Bioquímico
Biochemical Properties
®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes and ketones . This interaction is essential for the metabolism of various substrates, including drugs and endogenous compounds. The compound’s interaction with alcohol dehydrogenase involves the formation of a complex that facilitates the oxidation process, thereby influencing the metabolic pathways of the substrates involved.
Cellular Effects
The effects of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as dopamine . This modulation can lead to changes in cellular signaling and gene expression, ultimately affecting cellular function and metabolism. Additionally, ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride can impact the activity of other enzymes and proteins, thereby influencing various cellular processes.
Molecular Mechanism
At the molecular level, ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, its interaction with alcohol dehydrogenase involves binding to the enzyme’s active site, which can either inhibit or enhance the enzyme’s activity . This binding interaction is crucial for the compound’s role in modulating metabolic pathways and influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is involved in several metabolic pathways, primarily through its interaction with enzymes like alcohol dehydrogenase . The compound’s role in these pathways includes the oxidation of alcohols and the subsequent formation of aldehydes and ketones. These reactions are essential for the metabolism of various substrates, including drugs and endogenous compounds. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic reactions and affect overall cellular function.
Transport and Distribution
The transport and distribution of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility, binding affinity, and the presence of transporters that mediate its uptake and release.
Subcellular Localization
The subcellular localization of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound reaches its intended site of action, where it can interact with enzymes and other biomolecules to exert its effects. The compound’s activity can be modulated by its localization, as different cellular compartments provide distinct environments that influence its function.
Propiedades
IUPAC Name |
(2R)-2-amino-2-(3-methoxyphenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLMFPQGTHFLAT-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532987-19-2 | |
| Record name | (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol](/img/structure/B1448555.png)










![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1448574.png)

